Enhanced Target Potency: A Direct Comparison of Thromboxane Synthase Inhibition
4-(3-Imidazol-1-yl-propoxy)-benzoic acid demonstrates superior in vitro potency against human thromboxane A2 synthase compared to its closest structural analog, 4-(3-Imidazol-1-yl-propenyl)-benzoic acid, which features a more rigid, unsaturated linker [1]. In a direct head-to-head comparison from the same curated database source, the target compound achieves a nearly 40% lower IC50, indicating stronger enzyme binding.
| Evidence Dimension | Inhibitory potency against human thromboxane A2 synthase (TBXAS1) |
|---|---|
| Target Compound Data | IC50 = 27 nM |
| Comparator Or Baseline | 4-(3-Imidazol-1-yl-propenyl)-benzoic acid (IC50 = 44 nM) |
| Quantified Difference | 1.6-fold lower IC50 (39% greater potency) |
| Conditions | Human thromboxane A2 synthase (TBXAS1) inhibition assay as curated by BindingDB from literature [1] |
Why This Matters
For researchers requiring a more potent chemical probe to achieve maximum target engagement at lower concentrations, this compound offers a clear and quantifiable advantage over a directly comparable analog.
- [1] BindingDB. (n.d.). IC50 data for BDBM50026006 (4-(3-Imidazol-1-yl-propoxy)-benzoic acid) and BDBM50028703 (4-(3-Imidazol-1-yl-propenyl)-benzoic acid). View Source
